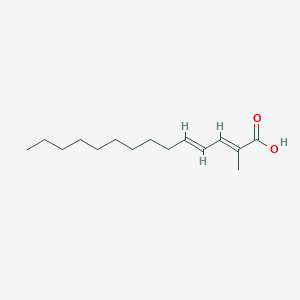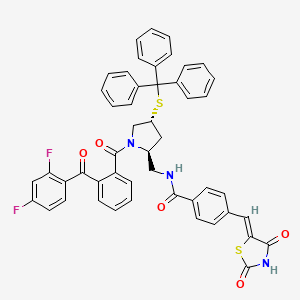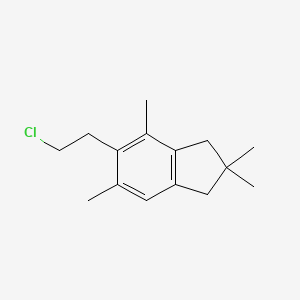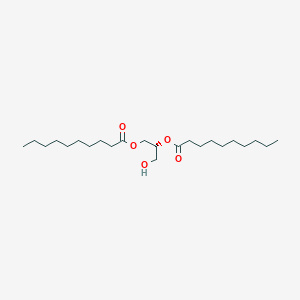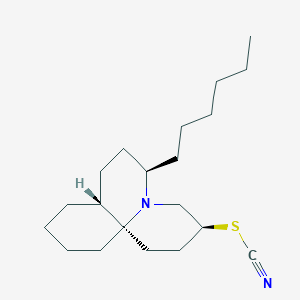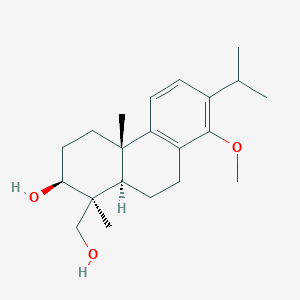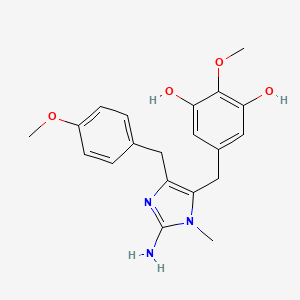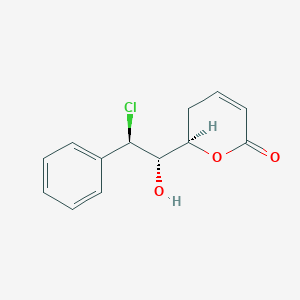
(3S,10S)-panaxydiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,10S)-panaxydiol is a long-chain fatty alcohol. It has a role as a metabolite.
Scientific Research Applications
Enantioselective Total Synthesis
(3S,10S)-Panaxydiol has been synthesized from L-tartaric acid, focusing on the elaboration of a γ-hydroxy amide to the required alkyne and the formation of the diyne unit through a Cadiot–Chodkiewicz coupling (Prasad & Swain, 2011).
Chiral Syntheses
Chiral syntheses of acetylpanaxydol, PQ-3, and panaxydiol, including their optical isomers, have been achieved from L-(+)-diethyl tartrate, confirming the absolute configurations by comparing optical rotations and NMR data (Satoh et al., 2004).
Antitumor Agents Synthesis
The enantioselective total synthesis of antitumor agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol, along with both enantiomers of Falcarinol from Panax ginseng, was achieved using enantioconvergent biotransformations, avoiding undesired stereoisomers (Mayer et al., 2002).
Pharmacology and Toxicology of Panax Ginseng
Panax ginseng, which contains (3S,10S)-Panaxydiol, is studied for its beneficial effects in central nervous system, metabolic, infectious, and neoplastic diseases. Its pharmacokinetics involve intestinal biotransformation of ginsenosides into pharmacologically active metabolites (Mancuso & Santangelo, 2017).
ACAT Inhibition
Panaxydiol, isolated from Panax ginseng, has been identified as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT), displaying notable inhibition in rat liver ACAT assays (Kwon et al., 1997).
Anti-Cancer Properties
Panaxydol, a related compound, has demonstrated anti-proliferative effects against malignant cells, including hepatocellular carcinoma cells, suggesting potential as an anti-cancer agent (Guo et al., 2009).
Ethnopharmacological Relevance
The Panax genus, including species containing panaxydiol, is used traditionally as tonic agents and in adjuvant therapy for tumors and traumatic hemorrhagic shock. The genus contains over 760 chemical compounds, demonstrating a wide range of biological activities (Liu et al., 2020).
Apoptosis Induction and ROS Generation
Panaxydol induces apoptosis in cancer cells through an increase in intracellular calcium levels, activation of JNK and p38 MAPK, and ROS generation by NADPH oxidase and mitochondria (Kim et al., 2011).
properties
Product Name |
(3S,10S)-panaxydiol |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(3S,8E,10S)-heptadeca-1,8-dien-4,6-diyne-3,10-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+/t16-,17-/m0/s1 |
InChI Key |
DSVMWGREWREVQQ-LHGWUTHLSA-N |
Isomeric SMILES |
CCCCCCC[C@@H](/C=C/C#CC#C[C@H](C=C)O)O |
SMILES |
CCCCCCCC(C=CC#CC#CC(C=C)O)O |
Canonical SMILES |
CCCCCCCC(C=CC#CC#CC(C=C)O)O |
synonyms |
1,8-HDDDD 1,8-heptadecadiene-4,6-diyne-3,10-diol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



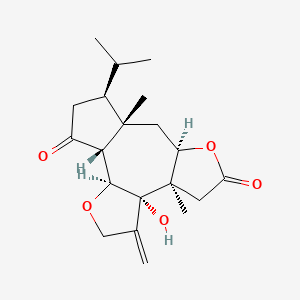

![(1S,4R,4aS,8aR,17aS)-13-amino-12-(butan-2-yl)-10-chloro-1,15,16-trihydroxy-4-methoxy-4a,8a,13,17a-tetrahydro-1H-chromeno[2',3':6,7][1,3]dioxino[4',5',6':4,5]naphtho[2,1-g]isoquinoline-14,17(4H,9H)-dione](/img/structure/B1248348.png)
![Oxazolo[4,5-b]pyridine](/img/structure/B1248351.png)
![(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1248352.png)
